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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-5-amine

Cat. No.: B1397194 Get Quote

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,3-Dimethyl-

Indazole Derivatives

Introduction: The Indazole Scaffold in Modern Drug
Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural

rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone

in the development of numerous therapeutic agents. The significance of this moiety is

underscored by its presence in a range of FDA-approved drugs, including the anti-cancer

tyrosine kinase inhibitors Axitinib and Pazopanib, and the anti-inflammatory agent

Benzydamine.[1][3][4] These successes have spurred extensive research into novel indazole

derivatives, with chemists exploring substitutions at nearly every position to modulate

pharmacological activity.[3][5]

This guide focuses specifically on the 1,3-dimethyl-indazole core. While many SAR studies

investigate modifications at the N1 and C3 positions with larger, more complex groups, the 1,3-

dimethyl pattern offers a unique and synthetically accessible starting point. We will provide a

detailed analysis of its structure-activity relationships, compare its performance with other

indazole-based alternatives, and furnish the experimental methodologies required for its

evaluation, offering a comprehensive resource for researchers in drug development.
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Core SAR Analysis: 1,3-Dimethyl-6-Amino-Indazoles
as Anticancer Agents
A pivotal study in understanding the SAR of this specific scaffold involves the design of 1,3-

dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1),

a key enzyme in cancer immune evasion.[6] This work provides an excellent case study for

dissecting how subtle structural modifications influence biological activity.

The Core Scaffold and Key Modifications
The parent structure for this series is 1,3-dimethyl-1H-indazol-6-amine.[7] The primary point of

diversification was the 6-amino group, which was functionalized with various substituted benzyl

groups. This strategy aimed to probe the binding pocket of the target enzyme, IDO1, to

optimize interactions and enhance potency.[6]

Structure-Activity Relationship Insights
The anticancer activity of the synthesized derivatives was evaluated against several cancer cell

lines, including hypopharyngeal carcinoma (FaDu). The results clearly demonstrate that the

nature of the substituent on the benzyl ring is critical for activity.
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Compound ID
R Group
(Substitution on N-
benzyl)

Cytotoxicity IC50
(μM) on FaDu Cells

IDO1 Expression
Suppression

Parent H > 50 Low

7 4-Br 15.6
High (Concentration-

dependent)

- 4-Cl 21.3 Moderate

- 4-F 28.9 Moderate

- 4-CH3 35.1 Low

- 2-Br 42.5 Low

Data synthesized from

the findings reported

in Bioorganic &

Medicinal Chemistry

(2023).[6]

From this data, several key SAR conclusions can be drawn:

Halogen Substitution is Favorable: The introduction of a halogen at the para-position (4-

position) of the benzyl ring significantly enhances anticancer activity compared to the

unsubstituted parent compound.

Potency Trend of Halogens: Among the halogens, bromo- (Compound 7) and chloro-

substituents conferred the highest potency, followed by the fluoro-substituent.[6]

Positional Importance: A bromine atom at the para-position (Compound 7) is superior to one

at the ortho-position (2-position), suggesting specific spatial constraints within the biological

target's binding site.

Electron-Withdrawing Groups vs. Donating Groups: The electron-withdrawing halogens

outperform the electron-donating methyl group, indicating that the electronic properties of the

substituent play a crucial role.
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The lead compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7), emerged as the

most promising candidate, demonstrating potent, concentration-dependent suppression of

IDO1 expression and the highest cytotoxicity against FaDu cells.[6]

Mechanism of Action of Lead Compound 7
Further investigation revealed that Compound 7 exerts its anticancer effects through a multi-

faceted mechanism. Beyond its role as an IDO1 inhibitor, it was found to induce apoptosis

(programmed cell death) and selectively activate extracellular signal-regulated kinases (ERK)

within the mitogen-activated protein kinase (MAPK) signaling pathway.[6] It also demonstrated

an ability to suppress cancer cell mobility in wound healing assays.[6]
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Caption: Proposed mechanism of Compound 7.

Comparative Analysis: 1,3-Dimethyl-Indazoles vs.
Other Indazole Scaffolds
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The versatility of the indazole core allows for its application across various therapeutic targets,

with the substitution pattern being the primary determinant of its biological activity.

Scaffold Type
Key
Substitutions

Primary
Target(s)

Example
Activity

Reference

1,3-Dimethyl-

Indazole
6-N-benzylamine

IDO1 / MAPK

Pathway

IC50 = 15.6 µM

(FaDu)
[6]

3-Amino-

Indazole

Varied N1 and

C4
BCR-ABL Kinase

IC50 < 0.5 nM

(ABL WT)
[8]

3-(Pyrazin-2-yl)-

Indazole
Varied N1 Pim Kinase

IC50 = 0.4–1.1

nM (Pim1-3)
[9]

Indazole-3-

Carboxamide

Varied N1 and

Amide
CRAC Channel IC50 = 0.67 µM [10]

1,3-Disubstituted

Indazole
C3-Furan moiety HIF-1 High Inhibition [11]

General Indazole Varied

Anti-

inflammatory

(COX)

Significant

edema reduction
[12][13]

This comparison highlights a critical principle: while the 1,3-dimethyl scaffold shows promise in

the realm of anticancer IDO1 inhibition, other substitution patterns are better suited for

targeting different biological pathways. For instance, achieving potent, low-nanomolar kinase

inhibition often requires larger, more complex aromatic systems at the C3 position, such as a

pyrazine or a substituted ethynyl group, to engage with the ATP-binding pocket of kinases like

Pim or BCR-ABL.[8] In contrast, derivatives designed for anti-inflammatory purposes or as

CRAC channel blockers often feature carboxamide functionalities.[10][13] This underscores

that there is no single "best" substitution pattern; rather, the optimal design is dictated entirely

by the intended biological target.

Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, the evaluation of novel compounds must follow

robust, well-defined protocols.
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Protocol 1: Synthesis of the 1,3-Dimethyl-6-Amino-1H-
Indazole Core
This two-step protocol is adapted from established synthetic procedures.[7]

Step 1: N-methylation of 3-methyl-6-nitro-1H-indazole

To a solution of 3-methyl-6-nitro-1H-indazole (1 eq) and triethylene diamine (1 eq) in DMF,

add dimethyl carbonate (3 eq).

Stir the reaction mixture for 10 hours at 80°C (353 K).

Monitor the reaction by TLC. Upon completion, pour the mixture into cold water.

Filter the resulting precipitate and dry to yield a mixture of 1,3-dimethyl-6-nitro-1H-indazole

and its 2,3-dimethyl isomer.

Purify the desired 1,3-dimethyl-6-nitro-1H-indazole isomer using silica gel column

chromatography.

Step 2: Reduction to 1,3-dimethyl-6-amino-1H-indazole

Dissolve the purified 1,3-dimethyl-6-nitro-1H-indazole in ethanol.

Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation

apparatus) at room temperature until the starting material is consumed (monitor by TLC).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to yield the final product, 1,3-dimethyl-6-

amino-1H-indazole.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer

cell lines.
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Cell Seeding: Seed cancer cells (e.g., FaDu) in a 96-well plate at a density of 5,000-10,000

cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 7) in

the appropriate cell culture medium. Add the diluted compounds to the wells, including a

vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria

will reduce the yellow MTT to a purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well

to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a

dose-response curve to determine the IC50 value (the concentration at which 50% of cell

growth is inhibited).
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Caption: Workflow from synthesis to SAR analysis.

Conclusion and Future Directions
The 1,3-dimethyl-indazole scaffold represents a valuable platform for the development of novel

therapeutic agents. SAR studies clearly indicate that substitutions on the 6-amino-benzyl group

are critical for tuning anticancer activity, with the N-(4-bromobenzyl) derivative 7 identified as a
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potent lead compound that functions through IDO1 inhibition and modulation of the MAPK

pathway.[6]

While highly potent kinase inhibitors often utilize different substitution patterns, the 1,3-dimethyl

core provides a synthetically accessible and effective framework for targeting specific enzymes

like IDO1. Future research should focus on:

In Vivo Evaluation: Testing the efficacy and pharmacokinetic properties of lead compounds

like 7 in animal models of hypopharyngeal carcinoma.

Further Optimization: Exploring a wider range of substituents at the 4-position of the benzyl

ring to potentially improve potency and drug-like properties.

Target Deconvolution: Broadening the screening of this scaffold against other biological

targets to uncover new therapeutic applications.

By leveraging the foundational SAR principles outlined in this guide, researchers can more

effectively navigate the chemical space of indazole derivatives to develop the next generation

of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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